2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid
Description
International Union of Pure and Applied Chemistry Systematic Nomenclature and Isomerism Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing both nitrogen heterocycles and carboxylic acid functional groups. According to chemical database records, this compound is officially designated as (3-Amino-2-oxo-1(2H)-pyridinyl)acetic acid, reflecting the priority given to the pyridinone ring system as the principal functional group. The nomenclature construction begins with identification of the longest carbon chain containing the highest priority functional group, which in this case is the acetic acid moiety, followed by the heterocyclic substituent designation.
The molecular structure exhibits specific stereochemical considerations that influence its systematic naming approach. The compound possesses a molecular formula of C7H8N2O3 with an average molecular mass of 168.152 daltons and a monoisotopic mass of 168.053492 daltons. The structural arrangement features a pyridin-2-one ring system with an amino group at the 3-position and an acetic acid side chain attached to the nitrogen atom at the 1-position. This particular substitution pattern creates unique opportunities for isomerism, particularly constitutional isomerism involving the positioning of functional groups around the pyridine ring.
The International Union of Pure and Applied Chemistry naming system for this compound demonstrates the application of substitutive nomenclature principles, where the acetic acid component serves as the parent chain and the modified pyridinone ring functions as a complex substituent. Alternative systematic names found in chemical databases include "1(2H)-Pyridineacetic acid, 3-amino-2-oxo-" and "this compound," each reflecting different approaches to parsing the molecular structure within established nomenclature conventions. The parenthetical designation "(2H)" specifically indicates the position of the hydrogen atom in the pyridinone tautomeric form, distinguishing it from potential alternative tautomeric structures.
Isomerism considerations for this compound extend beyond simple constitutional isomerism to encompass tautomeric isomerism, which plays a crucial role in determining the compound's chemical behavior and nomenclature requirements. The presence of the 2-oxopyridinone system introduces the possibility of lactam-lactim tautomerism, similar to that observed in the well-studied 2-hydroxypyridine/2-pyridone equilibrium. Database entries reveal multiple synonym forms reflecting different tautomeric representations, including "2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid" and "(3-AMINO-2-OXO-2H-PYRIDIN-1-YL)-ACETIC ACID". These alternative representations highlight the importance of precise tautomeric designation in heterocyclic nomenclature systems.
Comparative Analysis of Tautomeric Forms in Pyridinone Derivatives
The tautomeric behavior of pyridinone derivatives represents one of the most extensively studied phenomena in heterocyclic chemistry, with this compound serving as an important example within this class of compounds. The fundamental tautomeric equilibrium in pyridinone systems involves the interconversion between lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, a process that has profound implications for chemical reactivity, physical properties, and biological activity. Research has demonstrated that the tautomeric equilibrium in pyridinone derivatives is highly sensitive to environmental factors, particularly solvent polarity and hydrogen bonding capabilities.
Experimental studies on the prototypical 2-hydroxypyridine/2-pyridone system have revealed that the equilibrium position is strongly influenced by solvent characteristics, with polar solvents favoring the lactam (2-pyridone) form despite the apparent hydrogen bonding capabilities of the lactim (2-hydroxypyridine) tautomer. This counterintuitive observation has been explained through detailed quantum mechanical calculations and molecular dynamics simulations, which demonstrate that 2-pyridone is more effectively solvated in polar media due to the availability of the carbonyl oxygen for strong hydrogen bonding interactions. Water, in particular, has been shown to shift the tautomeric equilibrium significantly toward the 2-pyridone form through formation of hydrogen bond networks that stabilize the lactam structure.
The presence of the amino group at the 3-position in this compound introduces additional complexity to the tautomeric analysis. Amino substituents on pyridinone rings can participate in intramolecular hydrogen bonding with the carbonyl oxygen, potentially stabilizing the lactam form relative to unsubstituted pyridinones. Furthermore, the electron-donating nature of the amino group affects the electronic distribution within the ring system, influencing the relative stability of different tautomeric forms. The acetic acid side chain attached to the nitrogen atom provides another site for hydrogen bonding interactions, which may further modulate the tautomeric equilibrium through both intramolecular and intermolecular hydrogen bonding effects.
Comparative studies of tautomeric equilibria in heterocyclic systems have established that the energy barriers for tautomeric interconversion in pyridinone derivatives are typically quite high in the absence of catalytic assistance. Gas-phase studies of 2-pyridone/2-hydroxypyridine tautomerization have revealed energy barriers of approximately 125-210 kilojoules per mole for direct intramolecular proton transfer. However, the presence of water molecules or other hydrogen bonding species can dramatically reduce these barriers through catalytic bridging mechanisms, lowering the activation energy to approximately 12-17 kilojoules per mole. This catalytic effect explains the facile tautomeric equilibration observed in solution-phase studies.
The crystalline state behavior of pyridinone derivatives provides additional insights into tautomeric preferences. X-ray crystallographic studies have consistently shown that 2-pyridone derivatives preferentially adopt the lactam form in the solid state, with hydrogen bonding networks between adjacent molecules stabilizing this tautomeric form. Infrared spectroscopic analysis supports these findings, with characteristic carbonyl stretching frequencies confirming the predominance of the lactam structure in crystalline materials. For this compound, the solid-state structure would be expected to favor the lactam form based on these established precedents.
| Tautomeric Form | Relative Stability | Favoring Conditions | Key Characteristics |
|---|---|---|---|
| Lactam (2-pyridone) | Higher in polar solvents | Water, alcohols, hydrogen bonding solvents | Carbonyl oxygen available for hydrogen bonding |
| Lactim (2-hydroxypyridine) | Higher in gas phase | Non-polar environments, vapor phase | Hydroxyl group enables different hydrogen bonding pattern |
| Amino-substituted derivatives | Modified by electron donation | Dependent on substitution pattern | Intramolecular hydrogen bonding possible |
Historical Evolution of Naming Conventions for Heterocyclic Acetic Acid Derivatives
The development of systematic nomenclature for heterocyclic acetic acid derivatives reflects the broader evolution of chemical naming conventions from the alchemical period through the establishment of modern International Union of Pure and Applied Chemistry standards. The historical progression of nomenclature systems for compounds such as this compound illustrates the challenges faced by chemists in creating universally applicable naming systems for increasingly complex molecular structures. The early period of organic chemistry was characterized by trivial names that often bore little relationship to molecular structure, with substances frequently named after their sources or discoverers rather than their chemical composition.
The foundational work in systematic organic nomenclature began in the 1830s with the contributions of Jöns Jakob Berzelius, Justus von Liebig, and Friedrich Wöhler, who introduced structural concepts that enabled more rational naming approaches. However, the specific challenges posed by heterocyclic compounds required additional theoretical frameworks that were not fully developed until the latter half of the nineteenth century. The proliferation of heterocyclic compounds during this period created an urgent need for systematic nomenclature that could accommodate the structural diversity of these molecules while maintaining clarity and universality.
The breakthrough in heterocyclic nomenclature came with the independent work of Arthur Rudolf Hantzsch in 1887 and Oscar Widman in 1888, who developed what became known as the Hantzsch-Widman system for naming five- and six-membered heterocyclic rings. This system introduced the concept of using standardized prefixes to indicate heteroatoms (such as "aza" for nitrogen, "oxa" for oxygen, and "thia" for sulfur) combined with suffixes that designated ring size and degree of unsaturation. The Hantzsch-Widman system provided the foundation for modern heterocyclic nomenclature and remains the basis for current International Union of Pure and Applied Chemistry rules.
The nomenclature of acetic acid derivatives has followed a parallel but distinct historical trajectory. The name "acetic acid" itself derives from the Latin word "acetum," meaning vinegar, reflecting the compound's early identification as the active component in fermented fruit products. The systematic name "ethanoic acid" represents the application of International Union of Pure and Applied Chemistry substitutive nomenclature principles, though the trivial name "acetic acid" remains the preferred International Union of Pure and Applied Chemistry designation due to its widespread acceptance and historical significance. This dual naming convention illustrates the ongoing tension between systematic clarity and historical continuity in chemical nomenclature.
The integration of heterocyclic and acetic acid nomenclature systems became necessary as synthetic chemistry advanced to produce complex molecules containing both structural elements. Compounds such as this compound represent the culmination of these nomenclature developments, requiring the application of both heterocyclic naming conventions and carboxylic acid nomenclature rules. The systematic approach involves identifying the principal functional group (the carboxylic acid), establishing the parent chain, and treating the heterocyclic portion as a complex substituent according to established precedence rules.
The evolution of naming conventions for heterocyclic acetic acid derivatives also reflects changing perspectives on tautomerism and its impact on nomenclature. Early naming systems often failed to account for tautomeric equilibria, leading to confusion when the same compound could be represented by multiple structural forms. Modern nomenclature addresses this challenge by specifying particular tautomeric forms, as seen in the designation "(2H)" in the name this compound, which explicitly indicates the lactam tautomeric form. This level of precision reflects the sophisticated understanding of molecular structure and dynamics that has developed over more than a century of chemical research.
| Historical Period | Nomenclature Characteristics | Key Developments | Impact on Heterocyclic Acids |
|---|---|---|---|
| Pre-1830s | Trivial names, alchemical traditions | Names based on sources or properties | Limited systematic framework |
| 1830s-1880s | Early systematic approaches | Berzelius, Liebig, Wöhler contributions | Foundation for structural naming |
| 1887-1888 | Hantzsch-Widman system | Systematic heterocyclic nomenclature | Standardized heteroatom prefixes |
| 1889-1892 | Geneva Rules | International standardization efforts | First international naming conventions |
| Modern era | International Union of Pure and Applied Chemistry standards | Tautomeric specification, functional group precedence | Comprehensive systematic nomenclature |
Properties
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-5-2-1-3-9(7(5)12)4-6(10)11/h1-3H,4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNWPRKEUQEDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594149 | |
| Record name | (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300582-90-5 | |
| Record name | (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid, also known as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Target Interactions:
Research indicates that compounds structurally related to this compound often interact with fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in cell proliferation, migration, and angiogenesis. Inhibiting FGFR signaling pathways can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines.
Biochemical Pathways:
The interaction of this compound with FGFRs can disrupt downstream signaling pathways associated with various cellular processes. For instance, the inhibition of the RelA subunit of the NF-κB transcription factor has been documented, which is significant for modulating inflammatory responses and immune functions.
Biological Activity
Antimicrobial Properties:
Preliminary studies have shown that derivatives of this compound exhibit notable antimicrobial activity. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria.
Cytotoxicity Studies:
In vitro cytotoxicity assessments reveal that while some derivatives exhibit significant cytotoxic effects on cancer cell lines, others show minimal toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that target cancer cells without affecting healthy tissues .
Case Studies and Experimental Data
-
Study on FGFR Inhibition:
- A study demonstrated that a derivative of this compound selectively inhibits FGFR signaling, leading to decreased viability in cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 µM across different cell types.
-
Antimicrobial Activity Assessment:
- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 8 µM for S. aureus and 16 µM for E. coli, showcasing its potential as an antimicrobial agent.
- Cytotoxicity Evaluation:
Data Summary
| Activity Type | Tested Strains/Cells | Results (MIC/IC50) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 µM |
| Escherichia coli | 16 µM | |
| Cytotoxicity | L929 Cells | IC50 > 100 µM |
| Cancer Cell Lines | IC50: 10 - 50 µM |
Chemical Reactions Analysis
Acylation Reactions
The primary amino group (-NH₂) undergoes acylation with electrophilic reagents. Key findings include:
-
Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine yields N-acetyl derivatives, enhancing solubility for pharmaceutical applications .
-
Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane achieves >90% yield, critical for intermediate synthesis .
Reagents and Conditions Table
| Reagent | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | Dichloromethane | Triethylamine | 85 | |
| Boc₂O | CH₂Cl₂ | DMAP | 92 |
Nucleophilic Substitution at the Keto Group
The 2-oxopyridine moiety participates in nucleophilic substitution:
-
Reaction with primary amines (e.g., methylamine) in ethanol at reflux forms 3-amino-2-iminopyridine derivatives, confirmed via ¹H NMR.
-
Thiols (e.g., benzyl mercaptan) in DMF with K₂CO₃ yield thioether-linked analogs, useful for bioisosteric replacements .
Key Observation : Steric hindrance from the acetic acid side chain slows reactivity with bulky nucleophiles .
Cyclization and Condensation Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Condensation with ethoxymethylene malononitrile under ultrasonic irradiation forms pyridone-fused thiazoles (80–95% yield) .
-
Reaction with Lawesson’s reagent converts keto groups to thioketones, enabling access to sulfur-containing analogs .
Optimized Cyclization Protocol
| Substrate | Reagent | Method | Time | Yield (%) |
|---|---|---|---|---|
| Ethoxymethylene derivative | NaOEt, EtOH | Ultrasonic (30°C) | 2 h | 93 |
Oxidation and Reduction
-
Oxidation : Dess–Martin periodinane oxidizes secondary alcohols to ketones in CH₂Cl₂ (90% yield) .
-
Reduction : LiBH₄ selectively reduces esters to alcohols without affecting the pyridine ring .
Coupling Reactions
The carboxylic acid group enables peptide-like couplings:
-
HATU-mediated coupling with L-proline methyl ester in DMF yields hybrid structures with antiviral activity .
-
Suzuki-Miyaura cross-coupling with aryl boronic acids forms biaryl derivatives, though yields are moderate (50–65%) due to steric effects .
Representative Coupling Data
| Partner | Coupling Reagent | Solvent | Yield (%) | Application |
|---|---|---|---|---|
| L-Proline methyl ester | HATU/DIEA | DMF | 87 | Protease inhibition |
pH-Dependent Reactivity
The compound displays distinct behavior under acidic vs. basic conditions:
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Acidic (pH < 3) : Protonation of the pyridine nitrogen enhances electrophilicity at C-4, facilitating alkylation.
-
Basic (pH > 10) : Deprotonation of the carboxylic acid promotes conjugate addition reactions at the β-carbon .
Thermal Stability
DSC analysis reveals decomposition above 220°C, necessitating low-temperature protocols (<100°C) for synthetic steps.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Acetic Acid Derivatives
The following compounds share a pyridine or pyrimidine core with acetic acid substituents but differ in substituents and functional groups, leading to variations in physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Solubility: The 3-amino group in the target compound enhances hydrophilicity compared to the 3-methyl analog (C₈H₉NO₃, ), which is more lipophilic due to the methyl group. Halogenation (e.g., 3,5-diiodo in CAS 101-29-1) increases molecular weight and may reduce aqueous solubility but improves stability for crystallographic studies .
Pyrimidine-based analogs (e.g., CAS 20924-05-4) are often used in nucleotide synthesis due to their resemblance to uracil derivatives .
Synthetic Utility :
- Ester Derivatives : Methyl and ethyl esters of the target compound (e.g., methyl ester CAS 175210-67-0 , ethyl ester CAS 147283-74-7 ) are intermediates in drug synthesis, offering improved solubility in organic solvents during coupling reactions.
Preparation Methods
Synthesis of (3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid
A key intermediate in the preparation is the nitro-substituted analogue, (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid, synthesized by nucleophilic substitution of 3-nitro-2-pyridinol with chloroacetic acid under basic aqueous conditions.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-hydroxy-3-nitropyridine + chloroacetic acid + trisodium phosphate dodecahydrate in water, 40°C then room temp overnight | Nucleophilic substitution to form nitro-substituted acetic acid derivative | 97% yield; high purity confirmed by ESI-MS (199.3 [M+H]) |
| 2 | Acidification with 32% HCl, stirring at 4°C overnight | Precipitation and isolation of product | High yield and purity |
This method is well-documented in patent literature and chemical databases, providing a robust route to the nitro intermediate.
Reduction to 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid
The nitro group is subsequently reduced to an amino group using catalytic hydrogenation:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| Catalytic hydrogenation | Hydrogen gas, Pd/C catalyst, mild conditions | Reduction of nitro to amino group | Conversion to this compound with high selectivity |
This reduction step is critical to obtain the target amino acid from the nitro precursor.
Preparation via Coupling of Protected Glycine Derivatives
An alternative synthetic strategy involves coupling a protected glycine derivative with a pyridinone moiety:
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Protected glycine (e.g., N-(tert-butoxycarbonyl)glycine) + pyridinone derivative | Peptide coupling using standard reagents (e.g., carbodiimides, coupling agents) | Formation of N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine |
| 2 | Deprotection | Removal of Boc group under acidic conditions (e.g., TFA in DCM) | Yields free amino acid |
This method allows for the introduction of protecting groups to facilitate purification and subsequent functionalization. The Boc-protected intermediate is well-characterized and used in medicinal chemistry research.
Detailed Synthetic Procedure from Literature
A concise synthetic route reported for related pyridinone acetic acid derivatives involves:
- Activation of protected amino acid with carbonyldiimidazole (CDI)
- Reaction with magnesium chloride and ethyl potassium malonate to form β-ketoester intermediates
- Reductive amination using ammonium acetate and sodium cyanoborohydride
- Alkylation with bromide reagents to form key intermediates
- Acidic deprotection and purification by chromatography
This multi-step approach yields optically pure compounds suitable for further biological evaluation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Nitro-substituted intermediate route | 2-hydroxy-3-nitropyridine, chloroacetic acid | Nucleophilic substitution, catalytic hydrogenation | High yield, straightforward | Requires handling of nitro compounds and hydrogenation setup |
| Coupling with protected glycine | Boc-glycine, pyridinone derivative | Peptide coupling, Boc deprotection | Protecting groups facilitate purification, modular | Multi-step, requires protection/deprotection steps |
| Multi-step annulation and reductive amination | Protected amino acids, malonate esters, bromide reagents | Carbonyldiimidazole activation, reductive amination, alkylation | Access to chiral, substituted derivatives | Complex, multiple purification steps |
Research Findings and Considerations
- The nitro intermediate synthesis is highly efficient with yields up to 97%, making it suitable for scale-up.
- Catalytic hydrogenation provides selective reduction without affecting other functional groups.
- The use of protecting groups such as tert-butoxycarbonyl (Boc) is essential for controlling reactivity and improving yields in coupling reactions.
- Multi-step synthetic routes enable access to chiral and substituted analogues, expanding the compound’s utility in medicinal chemistry.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
Q & A
Q. What are the critical safety precautions for handling 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., P95 filters) if dust or aerosols form during handling .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure adequate airflow to prevent accumulation of vapors or dust .
- Emergency Protocols: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage: Store in a cool, dry place (-20°C recommended) in airtight containers, protected from light to prevent degradation .
Q. What synthetic routes are commonly used to prepare this compound?
Answer:
- Stepwise Coupling: A method adapted from related pyridine derivatives involves coupling a pyridinone backbone with acetic acid derivatives using carbodiimide reagents (e.g., EDC) and HOBt in dry DMF at 40°C .
- Key Steps:
- Yield Optimization: Adjust stoichiometry (e.g., 1.2–1.5 equivalents of HOBt) and monitor reaction progress via TLC or HPLC .
Q. How do physical properties (e.g., solubility, melting point) influence experimental design?
Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Pre-dissolve in DMF for reactions requiring aqueous conditions .
- Melting Point: Reported melting points range from 271–274°C. Use oil baths or heating blocks for high-temperature reactions, and confirm purity via differential scanning calorimetry (DSC) .
- Stability: Degrades under prolonged UV exposure. Store in amber vials and avoid prolonged heating above 100°C .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products?
Answer:
- Reagent Optimization: Use excess coupling agents (e.g., 1.5x EDC) to drive the reaction to completion. Replace HOBt with HOAt for higher coupling efficiency in sterically hindered systems .
- Purification Strategies: Employ flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to isolate the product from dimeric by-products .
- Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time dynamically .
Q. What analytical techniques are most effective for structural characterization and purity assessment?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm the presence of the amino (δ 5.2–5.5 ppm) and carbonyl (δ 170–175 ppm) groups. Compare with reference data from PubChem .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]⁺ at m/z 210.08) to verify molecular weight .
- HPLC Purity Analysis: Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., 0.1% formic acid in H₂O/ACN) to resolve impurities .
Q. How should researchers resolve discrepancies in reported hazards (e.g., conflicting GHS classifications)?
Answer:
- Data Cross-Validation: Compare SDS entries from multiple vendors (e.g., acute oral toxicity varies between Category 4 (LD₅₀ > 300 mg/kg) and unclassified) .
- Experimental Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) if conflicting data exist. For acute toxicity, perform OECD Guideline 423 trials on rodent models .
- Contextual Factors: Consider impurities (e.g., residual solvents) in commercial batches that may alter hazard profiles. Purify the compound via recrystallization before testing .
Q. What strategies mitigate decomposition risks during storage or reaction conditions?
Answer:
- Temperature Control: Avoid prolonged heating above 150°C, which may release toxic gases (e.g., NOx, CO) .
- Moisture Sensitivity: Store under inert gas (N₂/Ar) to prevent hydrolysis of the oxopyridinone ring .
- Light Sensitivity: Use amber glassware or light-resistant containers to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
